

# The Versatile Heterocyclic Building Block: A Technical Guide to 3-Iodo-2-methoxypyridine

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## Compound of Interest

Compound Name: **3-Iodo-2-methoxypyridine**

Cat. No.: **B040976**

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## Introduction

**3-Iodo-2-methoxypyridine** is a highly versatile and reactive heterocyclic building block of significant interest in organic synthesis, particularly in the realms of pharmaceutical and agrochemical development. Its unique structural features—a pyridine ring substituted with a methoxy group and an iodine atom—confer desirable properties for a range of chemical transformations. The electron-donating methoxy group can influence the reactivity of the pyridine ring, while the iodo substituent serves as a versatile handle for various cross-coupling reactions, enabling the efficient construction of complex molecular architectures.<sup>[1][2]</sup> This technical guide provides an in-depth overview of the properties, synthesis, and key applications of **3-iodo-2-methoxypyridine**, complete with experimental protocols and data to facilitate its use in the laboratory.

## Chemical and Physical Properties

**3-Iodo-2-methoxypyridine** is a light yellow to yellow liquid at room temperature. A summary of its key physical and chemical properties is provided in the table below.

Property	Value	Reference(s)
CAS Number	112197-15-6	<a href="#">[1]</a>
Molecular Formula	C <sub>6</sub> H <sub>6</sub> INO	<a href="#">[1]</a>
Molecular Weight	235.02 g/mol	<a href="#">[1]</a>
Appearance	Light yellow to yellow liquid	<a href="#">[1]</a>
Density	1.831 g/mL at 25 °C	
Refractive Index	n <sub>20/D</sub> 1.618	
Storage Temperature	2-8°C	

## Synthesis of 3-Iodo-2-methoxypyridine

A common and efficient method for the synthesis of **3-iodo-2-methoxypyridine** involves the directed ortho-metallation of 2-methoxypyridine followed by quenching with an iodine source.

## Experimental Protocol: Synthesis from 2-Methoxypyridine

This protocol describes the synthesis of **3-iodo-2-methoxypyridine** starting from 2-methoxypyridine.

Materials:

- 2-Methoxypyridine
- n-Butyllithium (n-BuLi) in hexanes
- 2,2,6,6-Tetramethylpiperidine (TMP)
- Zinc chloride (ZnCl<sub>2</sub>)
- N,N,N',N'-Tetramethylethylenediamine (TMEDA)
- Iodine (I<sub>2</sub>)

- Tetrahydrofuran (THF), anhydrous
- Hexane, anhydrous
- Saturated aqueous sodium thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ ) solution
- Ethyl acetate ( $\text{AcOEt}$ )
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Silica gel for column chromatography

Procedure:

- To a stirred, cooled ( $0^\circ\text{C}$ ) solution of 2,2,6,6-tetramethylpiperidine (1.5 mmol) in anhydrous THF (2-3 mL), successively add n-butyllithium (1.5 mmol, solution in hexanes).
- After 5 minutes, add  $\text{ZnCl}_2\cdot\text{TMEDA}$  complex (0.50 mmol).
- Stir the mixture for 15 minutes at  $0^\circ\text{C}$  before introducing 2-methoxypyridine (1.0 mmol) at  $0-10^\circ\text{C}$ .
- Allow the reaction mixture to stir for 2 hours at room temperature.
- Add a solution of iodine (1.5 mmol) in THF (4 mL).
- Stir the mixture overnight.
- Quench the reaction by adding a saturated aqueous solution of  $\text{Na}_2\text{S}_2\text{O}_3$  (4 mL).
- Extract the aqueous layer with ethyl acetate (3 x 20 mL).
- Combine the organic layers, dry over anhydrous  $\text{MgSO}_4$ , filter, and concentrate under reduced pressure.
- Purify the residue by silica gel column chromatography to afford **3-iodo-2-methoxypyridine**.

Expected Yield: ~89%

# Applications in Cross-Coupling Reactions

The presence of the iodine atom makes **3-iodo-2-methoxypyridine** an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions are fundamental in medicinal chemistry for the construction of carbon-carbon and carbon-nitrogen bonds.

## Suzuki Coupling

The Suzuki coupling reaction enables the formation of a carbon-carbon bond between **3-iodo-2-methoxypyridine** and an organoboron compound, typically a boronic acid or ester. This reaction is widely used to synthesize biaryl and heteroaryl-aryl structures.

This protocol details the synthesis of 2-methoxy-3-(4-methoxyphenyl)pyridine.

### Materials:

- **3-Iodo-2-methoxypyridine**
- 4-Methoxyphenylboronic acid
- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ )
- Triphenylphosphine ( $\text{PPh}_3$ )
- Sodium carbonate ( $\text{Na}_2\text{CO}_3$ )
- n-Propanol
- Deionized water

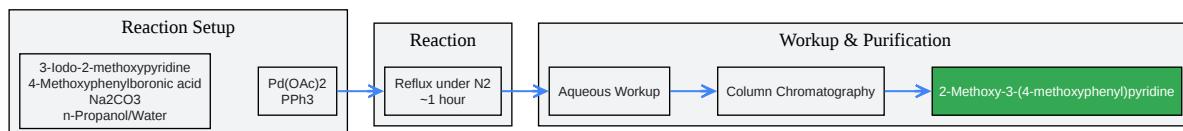
### Procedure:

- To a round-bottomed flask, add **3-iodo-2-methoxypyridine** (1.0 equiv), 4-methoxyphenylboronic acid (1.1 equiv), and n-propanol.
- Stir the mixture for 15 minutes to allow for dissolution.

- Add palladium(II) acetate (0.003 equiv), triphenylphosphine (0.01 equiv), 2M aqueous sodium carbonate (1.3 equiv), and deionized water.
- Heat the solution at reflux under a nitrogen atmosphere for approximately 1 hour, monitoring for completion by TLC.
- Upon completion, cool the reaction to room temperature and proceed with standard aqueous workup and purification by column chromatography.

Expected Product Characterization (for 2-methoxy-3-(4-methoxyphenyl)pyridine):

- $^1\text{H}$  NMR ( $\text{CDCl}_3$ ):  $\delta$  7.53–7.50 (m, 2H), 7.46–7.42 (m, 1H), 7.33–7.32 (m, 1H), 7.26–7.24 (m, 1H), 7.02–7.00 (m, 1H), 3.89 (s, 3H), 3.82 (s, 3H).[3]
- $^{13}\text{C}$  NMR ( $\text{CDCl}_3$ ):  $\delta$  160.2, 157.5, 150.2, 140.6, 139.5, 130.2, 129.1, 128.8, 127.2, 119.7, 117.3, 114.3, 113.1, 55.5, 55.0.[3]



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#### Suzuki Coupling Experimental Workflow

## Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between **3-iodo-2-methoxypyridine** and a terminal alkyne, yielding an alkynylpyridine derivative. This reaction is a powerful tool for introducing alkyne functionalities into heterocyclic systems.

This protocol describes the synthesis of 2-methoxy-3-(phenylethynyl)pyridine.

#### Materials:

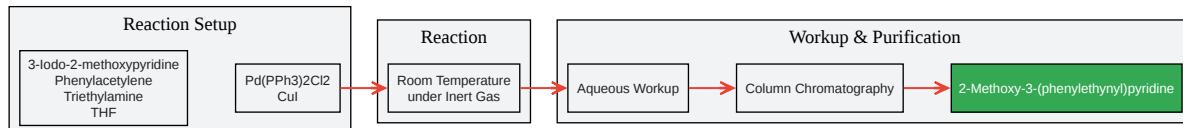
- **3-Iodo-2-methoxypyridine**
- Phenylacetylene
- Bis(triphenylphosphine)palladium(II) dichloride ( $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$ )
- Copper(I) iodide ( $\text{CuI}$ )
- Triethylamine (TEA)
- Tetrahydrofuran (THF), anhydrous

Procedure:

- To a flask, add **3-iodo-2-methoxypyridine** (1.0 equiv),  $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$  (0.02 equiv), and  $\text{CuI}$  (0.04 equiv).
- Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
- Add anhydrous THF and triethylamine.
- Add phenylacetylene (1.2 equiv) dropwise.
- Stir the reaction at room temperature until completion (monitor by TLC).
- Upon completion, perform a standard aqueous workup, extract with an organic solvent, and purify by column chromatography.

Expected Product Characterization (for 2-methoxy-3-(phenylethynyl)pyridine):

- $^1\text{H}$  NMR ( $\text{CDCl}_3$ ):  $\delta$  8.20 (dd,  $J=4.8, 1.8$  Hz, 1H), 7.85 (dd,  $J=7.6, 1.8$  Hz, 1H), 7.58-7.55 (m, 2H), 7.39-7.35 (m, 3H), 6.85 (dd,  $J=7.6, 4.8$  Hz, 1H), 4.09 (s, 3H).
- MS (ESI):  $m/z$  210  $[\text{M}+\text{H}]^+$ .



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### Sonogashira Coupling Experimental Workflow

## Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the synthesis of N-aryl and N-heteroaryl compounds through the palladium-catalyzed coupling of an amine with an aryl halide. This reaction is particularly valuable for creating aniline and related derivatives.

This protocol details the synthesis of 4-(2-methoxypyridin-3-yl)morpholine.

### Materials:

- **3-Iodo-2-methoxypyridine**
- Morpholine
- Tris(dibenzylideneacetone)dipalladium(0) ( $Pd_2(dba)_3$ )
- 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
- Sodium tert-butoxide (NaOtBu)
- Toluene, anhydrous

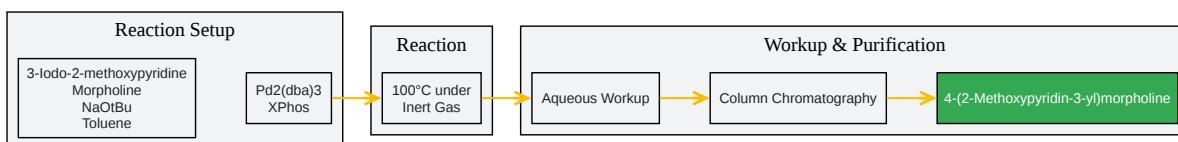
### Procedure:

- To a reaction vessel, add  $Pd_2(dba)_3$  (0.01 equiv) and XPhos (0.04 equiv).
- Evacuate and backfill the vessel with an inert gas.

- Add anhydrous toluene, **3-iodo-2-methoxypyridine** (1.0 equiv), morpholine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).
- Heat the mixture at 100°C until the starting material is consumed (monitor by TLC).
- After cooling, quench the reaction with water, extract with an organic solvent, and purify by column chromatography.

Expected Product Characterization (for 4-(2-methoxypyridin-3-yl)morpholine):

- $^1\text{H}$  NMR ( $\text{CDCl}_3$ ):  $\delta$  7.85 (dd,  $J=4.9, 1.8$  Hz, 1H), 7.15 (dd,  $J=7.6, 1.8$  Hz, 1H), 6.80 (dd,  $J=7.6, 4.9$  Hz, 1H), 3.95 (s, 3H), 3.88 (t,  $J=4.8$  Hz, 4H), 3.05 (t,  $J=4.8$  Hz, 4H).
- MS (ESI):  $m/z$  195  $[\text{M}+\text{H}]^+$ .



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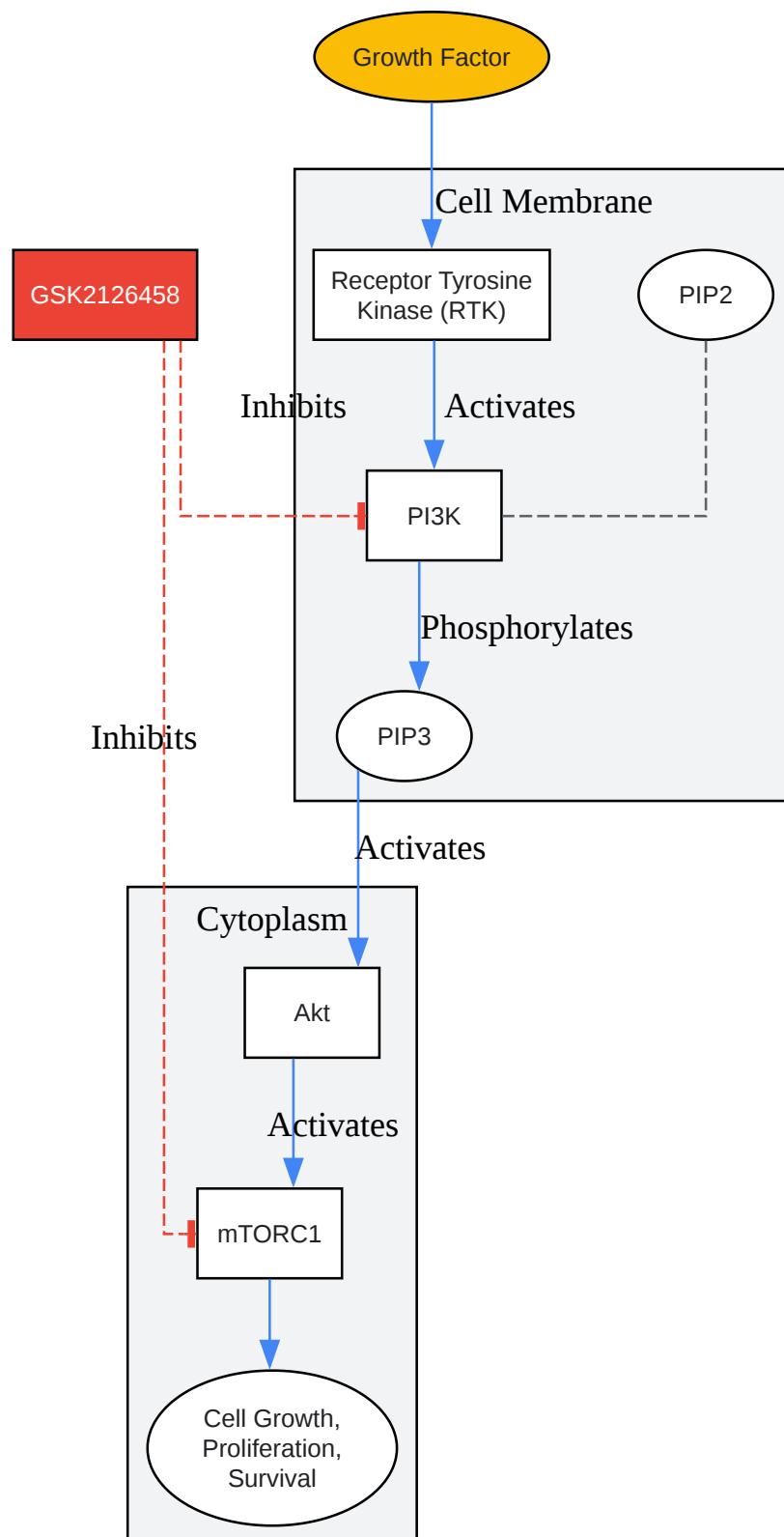
*Buchwald-Hartwig Amination Workflow*

## Application in Drug Discovery: Synthesis of GSK2126458

A prominent example of the utility of **3-iodo-2-methoxypyridine** in drug discovery is its role as a key intermediate in the synthesis of GSK2126458, a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).<sup>[1]</sup> The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in human cancers, making it a critical target for cancer therapy.<sup>[1]</sup>

## The PI3K/Akt/mTOR Signaling Pathway and Inhibition by GSK2126458

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits and activates Akt, which in turn phosphorylates a variety of downstream targets, including the mTOR complex 1 (mTORC1). GSK2126458 inhibits both PI3K and mTOR, leading to a dual blockade of this critical cancer-promoting pathway.[\[1\]](#)[\[4\]](#)

[Click to download full resolution via product page](#)*PI3K/Akt/mTOR Pathway Inhibition by GSK2126458*

The synthesis of GSK2126458 involves a crucial Suzuki coupling step where a boronic acid derivative of the quinoline core is coupled with a substituted 3-pyridinyl moiety derived from **3-iodo-2-methoxypyridine**. This highlights the importance of **3-iodo-2-methoxypyridine** as a key starting material in the synthesis of complex, biologically active molecules.

## Conclusion

**3-Iodo-2-methoxypyridine** is a valuable and versatile heterocyclic building block with broad applications in organic synthesis. Its reactivity in key cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, makes it an indispensable tool for the construction of complex molecular frameworks. The successful application of this building block in the synthesis of the potent PI3K/mTOR inhibitor GSK2126458 underscores its significance in modern drug discovery and development. The experimental protocols and data provided in this guide are intended to serve as a valuable resource for researchers and scientists looking to leverage the synthetic potential of **3-iodo-2-methoxypyridine** in their own research endeavors.

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## References

- 1. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methoxyphenylethynyl, methoxypyridylethynyl and phenylethynyl derivatives of pyridine: synthesis, radiolabeling and evaluation of new PET ligands for metabotropic glutamate subtype 5 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystal structure and Hirshfeld surface analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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